molecular formula C18H17NO6 B4573321 ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate

ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate

Cat. No.: B4573321
M. Wt: 343.3 g/mol
InChI Key: HEPFRGVFPOENFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate is a chemical compound with the molecular formula C17H15NO5 It is known for its unique structure, which includes a benzodioxole moiety, making it a subject of interest in various fields of scientific research

Scientific Research Applications

Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Acetylation: The benzodioxole moiety is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated benzodioxole is reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Mechanism of Action

The mechanism by which ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound useful in drug development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(1,3-benzodioxol-5-yl)methyl]amino}benzoate
  • Ethyl 4-{[(1,3-benzodioxol-5-yl)carbonyl]amino}benzoate
  • Ethyl 4-{[(1,3-benzodioxol-5-yl)acetyl]amino}benzoate

Uniqueness

Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate is unique due to the presence of the benzodioxole moiety linked through an oxyacetyl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-2-22-18(21)12-3-5-13(6-4-12)19-17(20)10-23-14-7-8-15-16(9-14)25-11-24-15/h3-9H,2,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPFRGVFPOENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.